4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride typically involves multi-step organic reactions One common method includes the acylation of 2-methylphenylamine followed by cyclization to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzodiazepines: Structurally related compounds with similar biological activities.
Indole derivatives: Compounds with similar pharmacological profiles.
Uniqueness
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its acetyloxy and amino groups, along with the quinazolinone core, make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
73832-26-5 |
---|---|
Molecular Formula |
C18H18ClN3O3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[6-amino-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C18H17N3O3.ClH/c1-11-5-3-4-6-16(11)21-17(10-24-12(2)22)20-15-8-7-13(19)9-14(15)18(21)23;/h3-9H,10,19H2,1-2H3;1H |
InChI Key |
CJPPMEYZZSNWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)COC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.